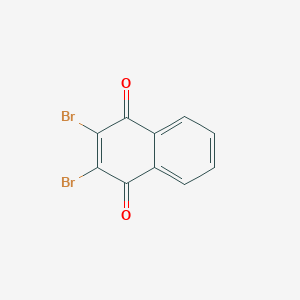

2,3-Dibromo-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMABVOYZJWFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157580 | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13243-65-7 | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13243-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013243657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2,3-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromo-1,4-naphthoquinone CAS number 13243-65-7

An In-Depth Technical Guide to 2,3-Dibromo-1,4-naphthoquinone (CAS: 13243-65-7): A Versatile Scaffold for Chemical and Biological Exploration

Introduction

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Within this important class of molecules, 2,3-Dibromo-1,4-naphthoquinone emerges as a pivotal synthetic intermediate and a potent bioactive agent in its own right. Its strategic di-halogenation at the electrophilic C2 and C3 positions of the quinone ring provides a reactive platform for the synthesis of diverse molecular architectures.[2] This guide offers a comprehensive technical overview of 2,3-Dibromo-1,4-naphthoquinone, detailing its physicochemical properties, synthesis, chemical reactivity, biological functions, and the analytical methodologies for its characterization, designed for researchers and professionals in drug discovery and development.

Physicochemical and Structural Properties

2,3-Dibromo-1,4-naphthoquinone is a solid crystalline substance whose key properties are summarized below. The two bromine atoms significantly influence the molecule's electrophilicity and reactivity, making it an excellent substrate for various chemical transformations.

| Property | Value | Source |

| CAS Number | 13243-65-7 | PubChem[3] |

| Molecular Formula | C₁₀H₄Br₂O₂ | PubChem[3] |

| Molecular Weight | 315.94 g/mol | PubChem[3] |

| IUPAC Name | 2,3-dibromonaphthalene-1,4-dione | PubChem[3] |

| Synonyms | 2,3-Dibromonaphthoquinone, DBNQ | PubChem[3] |

| Appearance | Yellow to orange crystalline powder | N/A |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | PubChem[3] |

| InChIKey | PSMABVOYZJWFBV-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Chemical Reactivity

While commercially available, 2,3-Dibromo-1,4-naphthoquinone can be readily synthesized in the laboratory. Its true value lies in its exceptional reactivity, serving as a cornerstone for building molecular complexity.

Representative Synthesis Protocol: Direct Bromination

The compound is typically prepared via the direct electrophilic bromination of 1,4-naphthoquinone. The electron-withdrawing nature of the carbonyl groups deactivates the aromatic ring, favoring addition to the electron-rich double bond of the quinone moiety, followed by elimination to yield the substituted product.

Protocol: Synthesis of 2,3-Dibromo-1,4-naphthoquinone [4]

-

Dissolution: Dissolve 1,4-naphthoquinone (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

-

Bromine Addition: To this solution, add molecular bromine (Br₂, ~2.0-2.2 eq) dropwise at room temperature. The reaction is typically exothermic and the color will change from a clear solution to a deep red/brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine. The organic layer is then separated.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,3-Dibromo-1,4-naphthoquinone as a crystalline solid.

Key Chemical Transformations

The C2 and C3 positions, bearing the bromo substituents, are highly electrophilic and susceptible to a variety of transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic modification of the naphthoquinone core to generate libraries of derivatives for structure-activity relationship (SAR) studies.

The bromine atoms are excellent leaving groups, facilitating displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction pathway is a cornerstone for the synthesis of many biologically active heterocyclic and amino-substituted naphthoquinones.[5]

2,3-Dibromo-1,4-naphthoquinone is an ideal substrate for the Sonogashira coupling, a powerful C-C bond-forming reaction between a vinyl/aryl halide and a terminal alkyne.[6] This reaction enables the introduction of alkynyl moieties, which can serve as handles for further functionalization (e.g., via click chemistry) or as integral parts of the final pharmacophore.[2][4]

Caption: Key reaction pathways of 2,3-Dibromo-1,4-naphthoquinone.

Protocol: Representative Sonogashira Coupling [4][7]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2,3-Dibromo-1,4-naphthoquinone (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.025 eq).

-

Solvent and Reagents: Add an appropriate solvent (e.g., THF or a DMSO/CHCl₃ mixture) and an amine base (e.g., triethylamine or diisopropylamine, ~7.0 eq).

-

Alkyne Addition: Add the terminal alkyne (2.2 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating. Monitor its progress by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Et₂O), filter through a pad of Celite®, and wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to obtain the 2,3-dialkynyl-1,4-naphthoquinone product.

Biological Activities and Therapeutic Potential

2,3-Dibromo-1,4-naphthoquinone exhibits significant biological activity and serves as a scaffold for developing potent therapeutic agents.

Antifungal Activity

This compound has demonstrated potent antifungal properties against a range of opportunistic fungi and dermatophytes, including clinically relevant species like Candida albicans and Cryptococcus spp.[8][9] In comparative studies, it was identified as a highly effective antifungal agent with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range (<1.56 - 6.25 µg/mL).[10]

Acaricidal (Miticidal) Activity

Research has identified 2,3-Dibromo-1,4-naphthoquinone as an effective acaricide. It shows potent activity against mites such as Psoroptes cuniculi, which is a significant parasite in veterinary science.

Scaffold for Anticancer Drug Development

The 1,4-naphthoquinone framework is present in several clinically used anticancer drugs.[11] While 2,3-Dibromo-1,4-naphthoquinone itself is highly cytotoxic, its key value lies in its use as a starting material to generate derivatives with improved therapeutic indices. For example, 2,3-diyne-1,4-naphthoquinone derivatives synthesized from this precursor have shown significant cytotoxic activity against human cancer cell lines, including ovarian adenocarcinoma (OVCAR-8) and metastatic prostate cancer (PC-3M).[2]

Mechanism of Action

The biological effects of 2,3-Dibromo-1,4-naphthoquinone and its derivatives are attributed to multiple cellular mechanisms, primarily related to membrane disruption and oxidative stress.

Fungal Membrane Disruption

The primary antifungal mechanism of action is believed to be the disruption of fungal membrane permeability.[3][8] This leads to the leakage of essential intracellular components, such as nucleotides and ions, ultimately causing cell death. This direct action on the cell membrane is a valuable attribute, as it can be effective against drug-resistant fungal strains.

Reactive Oxygen Species (ROS) Generation

A hallmark of many quinone-containing compounds is their ability to undergo redox cycling within the cell.[12] This process involves the acceptance of one or two electrons to form semiquinone or hydroquinone species, which can then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS). The resulting oxidative stress leads to widespread damage of cellular macromolecules, including lipids, proteins, and DNA, triggering apoptotic pathways.[11]

Caption: Proposed mechanisms of action for 2,3-Dibromo-1,4-naphthoquinone.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard technique for the analysis and purification of 2,3-Dibromo-1,4-naphthoquinone. A reverse-phase method provides excellent resolution and reproducibility.

Protocol: Analytical RP-HPLC Method [13]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid or phosphoric acid.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 50% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or 278 nm.

-

Sample Preparation: Dissolve the sample accurately in the mobile phase (or a compatible solvent like acetonitrile) and filter through a 0.22 µm syringe filter before injection.

-

Validation: The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[14]

Safety, Handling, and Toxicology

As a highly reactive and biologically active compound, 2,3-Dibromo-1,4-naphthoquinone must be handled with appropriate precautions.

Hazard Identification

The compound is classified with the following GHS hazards:

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

Respiratory Protection: If handling as a powder outside of a fume hood, use a NIOSH-approved respirator with appropriate particulate filters.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Toxicology Profile

A significant challenge for the direct therapeutic application of 2,3-Dibromo-1,4-naphthoquinone is its inherent toxicity. Studies have shown it to be cytotoxic to mammalian cell lines, with an IC₅₀ value of 15.44 µM reported for MRC-5 human lung fibroblast cells.[8][10] It also exhibited high toxicity in broader ecological models such as the Artemia salina lethality assay.[10] This cytotoxicity is closely linked to its mechanism of action, particularly the generation of ROS, which can indiscriminately damage both pathogenic and host cells. This profile underscores its primary utility as a lead compound or synthetic precursor, where subsequent modifications aim to enhance selectivity and reduce off-target toxicity.

Conclusion and Future Directions

2,3-Dibromo-1,4-naphthoquinone is a molecule of considerable interest to synthetic and medicinal chemists. Its straightforward synthesis and exceptional reactivity make it a powerful building block for creating novel, complex molecules with significant therapeutic potential. While its potent antifungal and acaricidal activities are well-documented, its high cytotoxicity limits its direct clinical use. The future of this compound lies in its strategic deployment as a scaffold. By leveraging its versatile chemical handles at the C2 and C3 positions, researchers can continue to develop next-generation naphthoquinone derivatives with improved target selectivity, reduced toxicity, and enhanced efficacy against cancer, fungal infections, and other diseases.

References

- Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347.

- da Silva, F. C., et al. (2010). Synthesis of 1,4-naphthoquinone derivatives using 1,3-dipolar cycloaddition and Sonogashira reactions.

- Guerra-Soto, A., et al. (2024). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. European Journal of Microbiology and Immunology, 14(3).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83259, 2,3-Dibromo-1,4-naphthoquinone. Retrieved January 24, 2026, from [Link]

- Jia, L., et al. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry.

- Guerra-Soto, A., et al. (2024). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Journal of Fungi, 10(7), 534.

- Giles, R. G. F., et al. (1998). and 2,3-dialkyl-6,7-dibromo-1,4-naphthoquinones. Journal of the Chemical Society, Perkin Transactions 1.

- Cameron, D. W., et al. (1981). Regioselective bromination of 1,4-naphthoquinones. Australian Journal of Chemistry, 34(7), 1513-1522.

- da Silva, F. C., et al. (2014). Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity against Tumor Cell Lines. Molecules, 19(9), 13921-13939.

- Chen, X., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(15), 5859.

- Guerra-Soto, A., et al. (2023). Antifungal Potential, Mechanism of Action, and Toxicity of 1,4-Naphthoquinone Derivatives.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

- Joseph, J., et al. (2011). Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. Journal of Molecular Modeling, 17(12), 3239-3246.

- ResearchGate. (2015). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC.

- Cakmak, O., et al. (2012). Functionalization of naphthalene: a novel synthetic route to brominated naphthoquinones. ARKIVOC, 2012(7), 274-281.

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

- Hasanah, A. N., et al. (2023). the development and validation of hplc and hptlc-densitometry methods for the determination of 1, 4-naphthoquinone. International Journal of Applied Pharmaceutics.

- Chemistry LibreTexts. (2021). Sonogashira Coupling.

- Unciti-Broceta, A., et al. (2024). Unlocking the potential of 1,4-naphthoquinones. DADUN, University of Navarra Digital Academic Repository.

- Cross, R. M., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. Future Medicinal Chemistry, 14(21), 1545-1557.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8530, 1,4-Naphthoquinone. Retrieved January 24, 2026, from [Link]

- Rios-Lombardía, N., et al. (2017). Efficient solvent- and metal-free Sonogashira protocol catalysed by 1,4-diazabicyclo(2.2.2)octane (DABCO). Organic & Biomolecular Chemistry, 15(46), 9733-9737.

Sources

- 1. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dibromo-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize the molecular structure and purity of 2,3-Dibromo-1,4-naphthoquinone. As a vital precursor and intermediate in the synthesis of novel therapeutic agents and functional materials, a thorough understanding of its spectral properties is paramount for quality control, reaction monitoring, and structural elucidation. This document moves beyond a simple listing of data, offering insights into the rationale behind the observed spectral features and the experimental methodologies for their acquisition.

Introduction: The Significance of 2,3-Dibromo-1,4-naphthoquinone

2,3-Dibromo-1,4-naphthoquinone is a member of the 1,4-naphthoquinone class of compounds, a scaffold found in numerous natural products with a wide array of biological activities. The introduction of bromine atoms at the 2 and 3 positions significantly influences the molecule's reactivity and electronic properties, making it a versatile building block in medicinal chemistry and materials science. Accurate and unambiguous characterization of this compound is the foundation of any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Molecular Structure and Spectroscopic Correlation

The structural features of 2,3-Dibromo-1,4-naphthoquinone directly correlate with its spectroscopic signatures. Understanding these relationships is key to interpreting the spectral data.

Figure 1. Molecular structure of 2,3-Dibromo-1,4-naphthoquinone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3-Dibromo-1,4-naphthoquinone, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

Due to the substitution pattern, the ¹H NMR spectrum of 2,3-Dibromo-1,4-naphthoquinone is characterized by the signals of the four protons on the benzene ring. These protons form a complex splitting pattern due to their coupling with each other. The aromatic region of the spectrum is of primary interest.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5, H-8 | ~8.10 - 8.20 | Multiplet | |

| H-6, H-7 | ~7.80 - 7.90 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

Causality Behind the Chemical Shifts: The protons H-5 and H-8 are deshielded due to their proximity to the electron-withdrawing carbonyl groups, resulting in a downfield shift. The protons H-6 and H-7 are located further from the carbonyls and thus appear at a relatively upfield position in the aromatic region. The coupling between these adjacent protons leads to the observed multiplet patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The symmetry of the molecule influences the number of distinct signals.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (C1, C4) | ~178 - 182 |

| C-Br (C2, C3) | ~138 - 142 |

| Quaternary (C4a, C8a) | ~130 - 134 |

| CH (C5, C8) | ~127 - 129 |

| CH (C6, C7) | ~134 - 136 |

Note: These are predicted ranges based on data for similar compounds. Actual values may differ.

Causality Behind the Chemical Shifts: The carbonyl carbons (C1, C4) are highly deshielded and appear at the lowest field due to the strong electron-withdrawing effect of the oxygen atoms. The carbons directly attached to the bromine atoms (C2, C3) are also significantly deshielded. The aromatic carbons show distinct signals based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2,3-Dibromo-1,4-naphthoquinone, the key functional groups are the carbonyl (C=O) groups and the carbon-bromine (C-Br) bonds, as well as the aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1675 - 1685 | Strong | C=O stretching (conjugated ketone) |

| ~1580 - 1600 | Medium | C=C stretching (aromatic ring) |

| ~1250 - 1300 | Medium | C-C stretching |

| ~3050 - 3100 | Weak | Aromatic C-H stretching |

| ~700 - 800 | Strong | C-Br stretching |

Interpretation of the IR Spectrum: The most prominent peak in the IR spectrum is the strong absorption due to the stretching of the two carbonyl groups. The conjugation with the aromatic ring and the double bond in the quinone system lowers the frequency compared to a simple ketone. The presence of the aromatic ring is confirmed by the C=C stretching bands and the weak C-H stretching absorptions above 3000 cm⁻¹. The C-Br stretching vibrations are typically observed in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 2,3-Dibromo-1,4-naphthoquinone, electron ionization (EI) is a common technique.

Expected Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 314, 316, 318 | Variable (~1:2:1 ratio) | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 286, 288, 290 | Moderate | [M - CO]⁺ |

| 258, 260, 262 | Moderate | [M - 2CO]⁺ |

| 235, 237 | Moderate | [M - Br]⁺ |

| 156 | Strong | [M - 2Br]⁺ |

| 104 | Strong | [C₈H₄O]⁺ |

| 76 | Strong | [C₆H₄]⁺ |

Isotopic Pattern of Bromine: A key feature in the mass spectrum of 2,3-Dibromo-1,4-naphthoquinone is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Consequently, a molecule containing two bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

Fragmentation Pathway:

Figure 2. Proposed mass spectral fragmentation pathway for 2,3-Dibromo-1,4-naphthoquinone.

Under electron ionization, the molecular ion can undergo fragmentation through several pathways. Common losses include the sequential elimination of carbon monoxide (CO) molecules from the quinone ring. Another significant fragmentation is the loss of one or both bromine atoms. Further fragmentation of the naphthoquinone skeleton can lead to the formation of smaller, stable aromatic ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 2,3-Dibromo-1,4-naphthoquinone. It is essential to consult the specific instrument manuals and safety guidelines before conducting any experiments.

NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.

Workflow for NMR Sample Preparation:

Figure 3. Step-by-step workflow for preparing an NMR sample.

Detailed Steps:

-

Weighing: Accurately weigh approximately 5-10 mg of 2,3-Dibromo-1,4-naphthoquinone into a clean, dry vial.

-

Dissolution: Add about 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.

-

Filtration and Transfer: To remove any particulate matter that can degrade the spectral quality, filter the solution through a Pasteur pipette with a small plug of Kimwipe into a clean, standard 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample information.

Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

Protocol for ATR-IR Analysis:

Figure 4. Protocol for acquiring an ATR-IR spectrum of a solid sample.

Detailed Steps:

-

Background Spectrum: Ensure the ATR crystal is clean and record a background spectrum. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Application: Place a small, representative amount of the solid 2,3-Dibromo-1,4-naphthoquinone onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a soft, lint-free cloth and a suitable solvent, such as isopropanol.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for the analysis of relatively volatile and thermally stable organic compounds.

General Protocol for EI-MS Analysis:

Figure 5. General workflow for Electron Ionization Mass Spectrometry.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of 2,3-Dibromo-1,4-naphthoquinone in a volatile organic solvent like methanol or dichloromethane.

-

Sample Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer. For solid samples, a direct insertion probe that can be heated is often used to volatilize the compound.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

Conclusion

The spectroscopic characterization of 2,3-Dibromo-1,4-naphthoquinone by NMR, IR, and MS provides a comprehensive and definitive confirmation of its chemical structure. Each technique offers complementary information, and together they form a powerful analytical toolkit for researchers and professionals in drug development and materials science. A thorough understanding of the principles behind these techniques and the interpretation of the resulting spectra is essential for ensuring the quality and integrity of this important chemical intermediate.

References

- Note: As a language model, I am unable to provide real-time, clickable URLs.

-

Title: Spectroscopic Data for 2,3-Dibromo-1,4-naphthoquinone Source: SpectraBase, Wiley Science Solutions URL: [Link]

-

Title: PubChem Compound Summary for CID 83259, 2,3-Dibromo-1,4-naphthoquinone Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and spectral characterization of novel N- and S-substituted 1,4-naphthoquinone derivatives Source: Journal of Molecular Structure URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL: [Link]

-

Title: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL: [Link]

A Technical Guide to the Physical Properties of 2,3-Dibromo-1,4-naphthoquinone: Melting Point and Solubility

Abstract: This technical guide provides a comprehensive examination of two critical physical properties of 2,3-Dibromo-1,4-naphthoquinone: its melting point and solubility profile. Intended for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of values to explore the theoretical underpinnings and practical methodologies for their accurate determination. Understanding these properties is paramount for purity assessment, reaction optimization, and the development of novel therapeutics derived from this versatile chemical intermediate. The protocols detailed herein are designed to be self-validating, ensuring researchers can confidently generate reliable and reproducible data.

Introduction: The Significance of Physical Properties

2,3-Dibromo-1,4-naphthoquinone is a halogenated derivative of 1,4-naphthoquinone, a core scaffold found in numerous natural products and biologically active molecules.[1][2][3] Its high reactivity, stemming from the electron-withdrawing nature of the carbonyl and bromo substituents, makes it a valuable precursor in the synthesis of complex heterocyclic quinones and other novel compounds with potential applications in drug discovery.[4][5]

The successful application of 2,3-Dibromo-1,4-naphthoquinone in any synthetic or developmental workflow is fundamentally dependent on a precise understanding of its physical properties. Two of the most foundational of these are its melting point and solubility.

-

Melting Point: Serves as a crucial indicator of purity and an aid in identification. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range.[6]

-

Solubility: Dictates the choice of solvent systems for chemical reactions, purification processes (such as recrystallization), and analytical characterization. For drug development professionals, solubility is a primary determinant of a compound's potential bioavailability and dictates formulation strategy.[7][8]

This guide provides both the established data for these properties and the detailed, field-proven experimental protocols required for their verification.

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. This transition requires sufficient energy to overcome the crystal lattice forces holding the molecules in a fixed, ordered arrangement.

Theoretical Considerations & Structural Influence

A pure crystalline compound typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C. The melting point of 2,3-Dibromo-1,4-naphthoquinone is significantly influenced by the two bromine atoms. Compared to its parent compound, 1,4-naphthoquinone (m.p. 126°C), the substantial increase in molecular weight and intermolecular forces (van der Waals and dipole-dipole interactions) imparted by the bromine atoms leads to a much higher melting point, as more thermal energy is required to disrupt the more stable crystal lattice.[1][9]

Reported Melting Point

The experimentally determined melting point for 2,3-Dibromo-1,4-naphthoquinone is consistently reported in the literature and by commercial suppliers.

| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |

| 2,3-Dibromo-1,4-naphthoquinone | 13243-65-7 | C₁₀H₄Br₂O₂ | 218 - 222 °C[10] |

Experimental Protocol for Melting Point Determination

The capillary method is the standard for accurate melting point determination. The following protocol ensures reliable results.

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula

-

Thermometer (calibrated)

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of dry 2,3-Dibromo-1,4-naphthoquinone on a clean, dry watch glass.

-

If the crystals are not already a fine powder, gently pulverize them using a clean spatula or mortar and pestle.

-

Scientist's Note: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for a sharp, observable melting range.[11]

-

-

Capillary Tube Loading:

-

Invert a capillary tube and press the open end into the powdered sample. A small plug of material will be forced into the tube.

-

Invert the tube (closed end down) and tap it gently on a hard surface to cause the solid to fall to the bottom.

-

Alternatively, drop the capillary tube, closed end down, through a long glass tube or pipe onto the benchtop. The bouncing action will pack the sample tightly.[11]

-

Repeat until the packed sample height is 2-3 mm.

-

Scientist's Note: A sample height greater than 3 mm can lead to a broad, artificially high melting range due to the temperature differential across the larger sample mass.[11]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 220°C), heat the block rapidly to about 200°C.

-

Crucial Step: Once approaching the melting point, reduce the heating rate significantly, to no more than 1-2°C per minute.[12]

-

Scientist's Note: A slow heating rate near the melting point is essential for the thermometer reading to be in thermal equilibrium with the sample, ensuring an accurate measurement.[11]

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

-

Continue heating slowly and record the temperature (T₂) at which the entire sample has completely liquefied.

-

The result is reported as a range: T₁ - T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool to at least 20°C below the melting point before running another sample.[11]

-

Dispose of the used capillary tube in the designated glass waste container.

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a compound like 2,3-Dibromo-1,4-naphthoquinone, which is often used in organic synthesis and considered for biological applications, understanding its solubility in a range of aqueous and organic solvents is essential.

Fundamental Principles and Structural Predictions

The principle of "like dissolves like" provides a preliminary guide. 2,3-Dibromo-1,4-naphthoquinone possesses a large, hydrophobic naphthoquinone core. The two bromine atoms further increase its lipophilicity. While the carbonyl groups introduce some polarity, the molecule is predominantly nonpolar.

-

Aqueous Solubility: Expected to be very low to practically insoluble in water and other highly polar protic solvents.

-

Organic Solubility: Expected to be soluble in a range of common organic solvents. The parent compound, 1,4-naphthoquinone, is soluble in polar organic solvents and slightly soluble in nonpolar ones like petroleum ether.[1] It is freely soluble in solvents like chloroform, benzene, ether, and hot alcohol.[13] The dibromo- derivative will likely exhibit good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and aromatic solvents (e.g., toluene), but may require heating or show moderate solubility in alcohols like ethanol.

Crucial Caveat: These are predictions. For any serious research or development application, experimental determination is non-negotiable.

Quantitative Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility, providing a definitive quantitative value (e.g., in mg/mL or mol/L).[14]

Materials & Equipment:

-

2,3-Dibromo-1,4-naphthoquinone

-

A selection of analytical grade solvents (e.g., Water, Ethanol, DMSO, Dichloromethane, Toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic, PVDF for aqueous)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of 2,3-Dibromo-1,4-naphthoquinone to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Scientist's Note: Visual confirmation of undissolved solid at the end is a key validation step for this protocol.[14]

-

Precisely add a known volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for an extended period, typically 24-48 hours.

-

Scientist's Note: This long equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.[14] For poorly soluble compounds, this process can be slow.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample from the supernatant without disturbing the solid material at the bottom.

-

Immediately filter the sample through a syringe filter into a clean analysis vial.

-

Scientist's Note: Filtration is a mandatory step to remove any microscopic solid particles that would otherwise lead to a gross overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Prepare a calibration curve using standard solutions of known 2,3-Dibromo-1,4-naphthoquinone concentrations.

-

Analyze the sample and determine its concentration by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original solubility in the solvent, accounting for any dilutions made. Report the final value in appropriate units (e.g., mg/mL, µg/mL, or M).

-

Visualization: Solubility Determination Workflow

Caption: The Shake-Flask method for quantitative solubility.

Conclusion

The physical properties of 2,3-Dibromo-1,4-naphthoquinone, specifically its high melting point of 218-222°C and its predicted poor aqueous but good organic solubility, are direct consequences of its chemical structure. These characteristics are not merely data points but are guiding principles for its effective use in research and development. The melting point serves as a reliable and accessible measure of purity, while a thorough understanding of its solubility is critical for optimizing reaction conditions, designing efficient purification schemes, and undertaking rational formulation development. The robust experimental protocols provided in this guide empower researchers to verify these properties with confidence, ensuring the integrity and success of their scientific endeavors.

References

-

Wikipedia. (n.d.). 1,4-Naphthoquinone. Retrieved from [Link]

- Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones.

-

National Center for Biotechnology Information. (n.d.). 1,4-Naphthoquinone. PubChem Compound Database. Retrieved from [Link]

- Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. International Journal of Research - Granthaalayah, 7(10), 293-347.

-

MDPI. (2024). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dibromo-1,4-naphthoquinone. PubChem Compound Database. Retrieved from [Link]

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

-

ResearchGate. (n.d.). (PDF) NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES — A STRUCTURED REVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity against Tumor Cell Lines. Retrieved from [Link]

-

University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Vitae. (n.d.). NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

VEDANTU. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Naphthoquinones' biological activities and toxicological effects. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

Sources

- 1. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. scielo.org.co [scielo.org.co]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. athabascau.ca [athabascau.ca]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 13243-65-7 CAS MSDS (2,3-DIBROMO-1,4-NAPHTHOQUINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Biological activity of 2,3-Dibromo-1,4-naphthoquinone derivatives

An In-Depth Technical Guide to the Biological Activity of 2,3-Dibromo-1,4-naphthoquinone Derivatives

Abstract

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among the precursors used for derivatization, 2,3-dibromo-1,4-naphthoquinone stands out as a highly versatile starting material. Its two bromine atoms serve as excellent leaving groups, facilitating nucleophilic substitution reactions to generate a diverse library of derivatives with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, with a primary focus on their potent anticancer and antimicrobial properties. We delve into the key mechanisms of action, including the induction of apoptosis via reactive oxygen species (ROS), inhibition of critical cell signaling pathways such as EGFR and MAPK/Akt/STAT3, and disruption of the cell cycle. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and advancing the therapeutic potential of this important class of molecules.

Introduction: The 1,4-Naphthoquinone Scaffold: A Privileged Structure in Drug Discovery

The naphthoquinone framework, a bicyclic structure containing a naphthalene ring with two carbonyl groups, is ubiquitous in nature and medicine.[1][2] This scaffold is present in compounds ranging from the essential lipid-soluble vitamin K to potent anticancer agents like doxorubicin and daunorubicin.[2] The biological activity of 1,4-naphthoquinones is largely attributed to their redox properties; they can undergo one- or two-electron reductions to form semiquinone and hydroquinone species, respectively.[3] This redox cycling can generate reactive oxygen species (ROS), a key mechanism underlying their cytotoxicity against pathogens and cancer cells.

The Role of 2,3-Dihalo-1,4-Naphthoquinones as Versatile Synthetic Precursors

While many naturally occurring naphthoquinones are themselves bioactive, the synthesis of novel derivatives allows for the fine-tuning of their pharmacological profiles, aiming to enhance efficacy and reduce toxicity.[4][5][6] In this context, 2,3-dihalo-1,4-naphthoquinones, particularly the chloro- and bromo- variants, are exceptionally valuable as synthetic precursors.[7][8] The electron-withdrawing nature of the carbonyl groups makes the C2 and C3 positions highly electrophilic and susceptible to nucleophilic substitution.[9][10] The halogens at these positions act as efficient leaving groups, enabling the introduction of a wide array of functional groups containing nitrogen, sulfur, oxygen, or carbon nucleophiles.[7][9] 2,3-Dibromo-1,4-naphthoquinone is a commercially available and frequently utilized starting material for these transformations.[8]

Synthesis of Bioactive Derivatives from 2,3-Dibromo-1,4-naphthoquinone

The primary synthetic route to novel derivatives from 2,3-dibromo-1,4-naphthoquinone is nucleophilic aromatic substitution. This reaction allows for the systematic modification of the quinone core to explore structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis typically involves the reaction of 2,3-dibromo-1,4-naphthoquinone with a chosen nucleophile (e.g., an aniline, thiol, or alkyne) in a suitable solvent, often with heating.[1][8] This modular approach enables the creation of large libraries of compounds for biological screening.

Caption: General workflow for synthesizing bioactive derivatives.

Example Protocol: Synthesis of a 2-Anilino-3-bromo-1,4-naphthoquinone Derivative

This protocol is representative of the synthesis of anilino-naphthoquinones, which have shown potent activity as EGFR inhibitors.[1][2] The causality behind this experimental choice is the proven reactivity of the C-Br bond and the established biological relevance of incorporating anilino moieties for kinase inhibition.

Materials:

-

2,3-dibromo-1,4-naphthoquinone (1.0 eq)

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.0-1.2 eq)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

Dissolve 2,3-dibromo-1,4-naphthoquinone in ethanol in the round-bottom flask.

-

Add the substituted aniline to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction proceeds as the halogen at the C2 or C3 position is displaced by the amine nucleophile.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum. The structure can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[2]

Anticancer Activity: Mechanisms and Evaluation

A significant body of research has focused on the anticancer properties of 2,3-dibromo-1,4-naphthoquinone derivatives.[11][12][13] These compounds exert their effects through multiple, often interconnected, mechanisms.

Key Mechanism 1: Induction of Apoptosis via Reactive Oxygen Species (ROS)

One of the most prominent mechanisms of action for naphthoquinones is the generation of intracellular ROS.[4][5][6] This is achieved through redox cycling, where the quinone is reduced to a semiquinone radical by cellular reductases (e.g., NADPH-cytochrome P450 reductase). This radical can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide anion (O₂⁻), which is a precursor to other ROS like hydrogen peroxide (H₂O₂).[14]

The resulting oxidative stress disrupts cellular homeostasis and triggers apoptotic signaling pathways.[4][5] Specifically, elevated ROS levels can lead to:

-

Activation of MAPK Pathways: Increased phosphorylation of pro-apoptotic kinases like p38 and c-Jun N-terminal kinase (JNK).[4][5]

-

Inhibition of Pro-Survival Pathways: Decreased phosphorylation and activity of key survival proteins such as Akt and STAT3.[4][5]

-

Mitochondrial Dysfunction: ROS can damage the mitochondrial membrane, leading to the release of cytochrome c and the activation of the intrinsic caspase cascade, culminating in programmed cell death (apoptosis).[3]

Caption: ROS-mediated apoptotic signaling by naphthoquinone derivatives.

This protocol is self-validating as it includes both negative (untreated) and positive (e.g., H₂O₂) controls to establish a baseline and maximum response, ensuring the observed fluorescence change is due to the test compound.

-

Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.[4]

-

Treatment: Treat the cells with various concentrations of the naphthoquinone derivative for a specified time (e.g., 24 hours). Include untreated cells as a negative control.

-

Loading Dye: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent DCF.

-

Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Analysis: Quantify the increase in fluorescence relative to the untreated control cells to determine the level of ROS generation.

Key Mechanism 2: Kinase Inhibition

Certain 1,4-naphthoquinone derivatives, particularly those with anilino substitutions, have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[1] The Epidermal Growth Factor Receptor (EGFR) is a well-established target.[1][2] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Anilino-naphthoquinones can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.[2]

-

Assay Setup: Use a commercial chemiluminescent or fluorescence-based EGFR kinase assay kit. These kits typically provide recombinant human EGFR, a specific substrate peptide, and ATP.

-

Inhibition: In a 96-well plate, combine the EGFR enzyme with various concentrations of the test compound (naphthoquinone derivative) and allow them to incubate for a short period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme.

-

Kinase Reaction: Initiate the kinase reaction by adding the substrate peptide and ATP. Incubate at 30°C for 1 hour. During this time, active EGFR will phosphorylate the substrate.

-

Detection: Stop the reaction and add a detection reagent. In many kits, this is an antibody that specifically recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP).

-

Signal Measurement: Add the appropriate substrate for the detection enzyme (e.g., luminol for HRP) and measure the signal (luminescence or fluorescence) on a plate reader. The signal intensity is directly proportional to the amount of phosphorylated substrate, and thus to the EGFR activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Key Mechanism 3: Cell Cycle Arrest

By interfering with the complex machinery that governs cell division, naphthoquinone derivatives can induce cell cycle arrest, preventing cancer cells from replicating.[4] This arrest can occur at different phases, most commonly the G1 or G2/M phase, depending on the specific derivative and cell type.[1][5] This mechanism is often linked to the modulation of key cell cycle regulatory proteins.

-

Cell Treatment: Culture cancer cells and treat them with the naphthoquinone derivative at its IC50 concentration for 24-48 hours.

-

Harvesting: Harvest the cells (including both adherent and floating cells to capture any apoptotic population) by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA content. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase compared to the untreated control indicates cell cycle arrest.

Summary of Anticancer Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-Diyne-1,4-naphthoquinones | OVCAR-8 (Ovarian) | 0.49 - 3.89 | [8] |

| 2,3-Diyne-1,4-naphthoquinones | PC-3M (Prostate) | 0.49 - 3.89 | [8] |

| 2-Phenylamino-3-acyl-1,4-naphthoquinones | DU-145 (Prostate) | 0.82 - 21.66 | [11] |

| 2-Phenylamino-3-acyl-1,4-naphthoquinones | MCF-7 (Breast) | 0.82 - 21.66 | [11] |

| 2-(butane-1-sulfinyl)-1,4-naphthoquinone | AGS (Gastric) | ~10-20 | [5] |

Antimicrobial Properties

Derivatives synthesized from 2,3-dihalo-1,4-naphthoquinones also exhibit significant antimicrobial activity against a broad range of pathogens, including bacteria and fungi.[7][10][12] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Proposed Mechanisms of Action

Similar to their anticancer effects, the antimicrobial activity of naphthoquinones is often linked to their ability to induce oxidative stress through ROS generation.[15][16] Bacteria and fungi are vulnerable to oxidative damage to their DNA, proteins, and lipids, which can lead to growth inhibition and cell death.[16] Other proposed mechanisms include the disruption of electron transport chains and the inhibition of essential enzymes.

Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The standard method for quantifying the potency of an antimicrobial agent is the MIC assay, which determines the lowest concentration of a drug that prevents visible growth of a microorganism.

-

Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Challenges and Future Directions

Despite their promising biological activities, the clinical development of 1,4-naphthoquinone derivatives faces challenges, primarily related to off-target toxicity and side effects.[4][5][6] The same ROS-generating mechanism that makes them effective against cancer cells and microbes can also damage healthy host cells.

The primary goal of future research is to improve the therapeutic index by:

-

Designing for Selectivity: Synthesizing derivatives that are selectively activated in the tumor microenvironment or that specifically target microbial enzymes not present in humans.

-

Reducing Off-Target Effects: Modifying the scaffold to reduce general cytotoxicity while retaining or enhancing the desired biological activity.[4][6]

-

In Vivo Evaluation: Moving beyond in vitro studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds in preclinical animal models.

Conclusion

2,3-Dibromo-1,4-naphthoquinone is a powerful and versatile platform for the synthesis of novel bioactive molecules. The derivatives generated from this precursor have demonstrated a remarkable breadth of biological activity, most notably as potent anticancer and antimicrobial agents. Their mechanisms of action are multifaceted, frequently converging on the induction of oxidative stress and the targeted disruption of key cellular signaling and proliferation pathways. While challenges related to toxicity must be addressed, the continued exploration of structure-activity relationships and mechanism-based design holds significant promise for the development of next-generation therapeutics derived from this privileged scaffold.

References

-

Mahalapbutr, P., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. Available from: [Link]

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - Granthaalayah, 7(10), 293-347. Available from: [Link]

-

da Silva, F. de C., et al. (2016). Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity against Tumor Cell Lines. Molecules. Available from: [Link]

-

Hao, J., et al. (2019). The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Wang, C., et al. (2019). Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways. Molecular Medicine Reports. Available from: [Link]

-

Mahalapbutr, P., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. National Center for Biotechnology Information. Available from: [Link]

-

Hordyjewska, A., et al. (2021). 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. MDPI. Available from: [Link]

-

Toro-Córdova, A., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. MDPI. Available from: [Link]

-

Vera, G., et al. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. MDPI. Available from: [Link]

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH. Available from: [Link]

-

Gate, R. (2024). Review Article : Study 1,4-Naphthoquinone Derivative and Biological Activity: A Review. ResearchGate. Available from: [Link]

-

Iyengar, B. S., et al. (1985). 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential. Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, C., et al. (2019). Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells. Oncology Reports. Available from: [Link]

-

Munday, R., et al. (1988). Effects of 1,4-naphthoquinone derivatives on red blood cell metabolism. Journal of Applied Toxicology. Available from: [Link]

-

Thimmappa, R., et al. (2019). Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents. ChemistrySelect. Available from: [Link]

- CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones. Google Patents.

-

de Oliveira, C. G. T., et al. (2005). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. Brazilian Journal of Microbiology. Available from: [Link]

-

2,3-Dibromo-1,4-naphthoquinone. PubChem. Available from: [Link]

-

Toro-Córdova, A., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. National Center for Biotechnology Information. Available from: [Link]

-

Generation of reactive oxygen species (ROS)-a possible mechanism of action of naphthoquinones. ResearchGate. Available from: [Link]

-

de Oliveira, C. G. T., et al. (2005). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. ResearchGate. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. granthaalayahpublication.org [granthaalayahpublication.org]

- 11. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of 1,4-naphthoquinone derivatives on red blood cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2,3-Dibromo-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ) is a highly reactive synthetic compound that holds significant promise as a versatile scaffold in medicinal chemistry. Its electron-deficient quinone ring and the presence of two labile bromine atoms at the C2 and C3 positions make it an exceptional starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and potential therapeutic applications of 2,3-DBNQ, with a focus on its utility in the development of novel anticancer, antifungal, and antibacterial agents. Drawing upon the extensive research conducted on its close analog, 2,3-dichloro-1,4-naphthoquinone, and the emerging studies on 2,3-DBNQ itself, this document aims to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable molecule in drug discovery and development.

Introduction: The Strategic Importance of the 1,4-Naphthoquinone Core

The 1,4-naphthoquinone moiety is a privileged structure in medicinal chemistry, found in a wide variety of natural products with a broad spectrum of biological activities.[1] Compounds such as vitamin K, juglone, and lapachol have demonstrated the therapeutic potential inherent in this bicyclic system. The biological activity of naphthoquinones is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage in pathogenic organisms and cancer cells.[2] Additionally, these compounds can interact with a range of biological targets, including enzymes like topoisomerase and DNA, further contributing to their pharmacological effects.[1][3]

Among the synthetic derivatives, 2,3-dihalo-1,4-naphthoquinones stand out due to their heightened reactivity, which allows for facile chemical modification. 2,3-Dibromo-1,4-naphthoquinone, in particular, serves as a powerful electrophilic precursor for the introduction of various functional groups through nucleophilic substitution reactions, enabling the creation of extensive libraries of novel compounds for biological screening.

Synthesis and Chemical Properties of 2,3-Dibromo-1,4-naphthoquinone

While specific literature detailing the synthesis of 2,3-dibromo-1,4-naphthoquinone is not as abundant as for its dichloro counterpart, the synthetic routes are analogous. A common and effective method involves the direct halogenation of 1,4-naphthoquinone.

General Synthesis Protocol (Adapted from Dichloro-analog Synthesis)

A plausible and efficient synthesis of 2,3-dibromo-1,4-naphthoquinone can be achieved through the bromination of 1,4-naphthoquinone. The following protocol is adapted from established methods for the synthesis of 2,3-dichloro-1,4-naphthoquinone.[1]

Materials:

-

1,4-Naphthoquinone

-

Bromine (Br₂)

-

A suitable solvent (e.g., glacial acetic acid, methanol)

-

Hydrobromic acid (HBr, catalytic amount)

Procedure:

-

Dissolve 1,4-naphthoquinone in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add a catalytic amount of hydrobromic acid.

-

Slowly add a stoichiometric amount of bromine to the solution while stirring. The reaction is typically exothermic.

-

After the addition is complete, heat the mixture to reflux for a specified period to ensure complete reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent to remove impurities, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Key Chemical Property: Susceptibility to Nucleophilic Substitution

The paramount chemical feature of 2,3-dibromo-1,4-naphthoquinone in the context of medicinal chemistry is the high reactivity of the C2 and C3 positions towards nucleophilic attack.[1] The electron-withdrawing nature of the carbonyl groups and the bromine atoms makes these positions highly electrophilic. This allows for the displacement of one or both bromine atoms by a wide range of nucleophiles, including those containing nitrogen, oxygen, sulfur, and carbon.[1][4]

This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the construction of diverse molecular architectures with potential therapeutic value. The substitution can proceed in a stepwise manner, allowing for the introduction of two different nucleophiles if desired.[1]

Potential Applications in Medicinal Chemistry

The true value of 2,3-dibromo-1,4-naphthoquinone lies in its role as a precursor to a multitude of biologically active compounds. Its derivatives have shown significant promise in several therapeutic areas.

Anticancer Drug Development

The 1,4-naphthoquinone scaffold is a well-established pharmacophore in oncology, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[2][5] The primary mechanisms of action for many naphthoquinones involve the induction of oxidative stress through the generation of ROS and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3]

While data on the anticancer activity of the parent 2,3-dibromo-1,4-naphthoquinone is limited, its derivatives have shown promising results. A study on 2,3-diyne-1,4-naphthoquinone derivatives, synthesized from 2,3-dibromo-1,4-naphthoquinone, demonstrated significant cytotoxic activity against several human cancer cell lines.[6]

| Derivative Class | Cancer Cell Lines | Reported Activity |

| 2,3-Diyne-1,4-naphthoquinones | OVCAR-8 (ovarian adenocarcinoma), PC-3M (metastatic prostate cancer), NCI-H358M (bronchoalveolar lung carcinoma) | Satisfactory results for inhibition of cell growth.[6] |

Workflow for Anticancer Drug Discovery using 2,3-DBNQ:

Caption: Workflow for anticancer drug discovery using 2,3-DBNQ.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

-